N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide
CAS No.: 946200-08-4
Cat. No.: VC11960420
Molecular Formula: C21H20ClN3O2S
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946200-08-4 |
|---|---|
| Molecular Formula | C21H20ClN3O2S |
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C21H20ClN3O2S/c1-2-27-17-9-5-15(6-10-17)20(26)23-13-18-19(14-3-7-16(22)8-4-14)24-21-25(18)11-12-28-21/h3-10H,2,11-13H2,1H3,(H,23,26) |
| Standard InChI Key | NSHHOGIUXWAXOC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl |
Introduction
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-ethoxybenzamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features a benzamide moiety linked to an imidazo-thiazole ring system, with a chlorine atom on the phenyl ring and an ethoxy group on the benzamide, contributing to its chemical reactivity and biological activity.
Synthesis
The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-ethoxybenzamide typically involves several steps, starting with the preparation of an intermediate compound such as [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide. This intermediate is then reacted with 4-ethoxybenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and may require catalysts or specific temperature controls to optimize yields.
Biological Activities
Imidazo[2,1-b]thiazole derivatives are known for their diverse biological activities. While specific data on N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b]thiazol-5-yl]methyl}-4-ethoxybenzamide is limited, similar compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antimicrobial and anticancer activities .
Research Findings and Potential Applications
Research on imidazo[2,1-b]thiazole derivatives highlights their potential in drug development. Molecular docking studies and in vitro assays are commonly used to evaluate their biological activities. For example, molecular docking studies on related compounds have shown promising interactions with various biological targets, suggesting potential therapeutic applications .
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume